Cas no 655-54-9 (1-(4-chlorophenyl)-2,2-difluoroethan-1-one)

1-(4-Chlorophenyl)-2,2-difluoroethan-1-one is a fluorinated aromatic ketone characterized by its distinct molecular structure, featuring a 4-chlorophenyl group and a difluoroacetyl moiety. This compound is of interest in synthetic organic chemistry due to its utility as a versatile building block for pharmaceuticals, agrochemicals, and specialty materials. The presence of both chlorine and fluorine substituents enhances its reactivity, enabling selective transformations such as nucleophilic substitutions or further functionalization. Its stability under standard conditions and compatibility with common organic solvents make it a practical intermediate for research and industrial applications. The compound’s well-defined purity and consistent performance support its use in precision synthesis.
1-(4-chlorophenyl)-2,2-difluoroethan-1-one structure
655-54-9 structure
Product Name:1-(4-chlorophenyl)-2,2-difluoroethan-1-one
CAS No:655-54-9
MF:C8H5ClF2O
MW:190.574508428574
CID:3433339
PubChem ID:11424072
Update Time:2025-06-09

1-(4-chlorophenyl)-2,2-difluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • ETHANONE, 1-(4-CHLOROPHENYL)-2,2-DIFLUORO-
    • 1-(4-chlorophenyl)-2,2-difluoroethan-1-one
    • 1-(4-Chloro-phenyl)-2,2-difluoro-ethanone
    • AAA65554
    • 2,2-difluoro-4'-chloroacetophenone
    • Acetophenone, 4'-chloro-2,2-difluoro
    • MFCD16618058
    • 655-54-9
    • EN300-1234351
    • 1-(4-Chlorophenyl)-2,2-difluoroethanone
    • 4'-Chloro-2,2-difluoroacetophenone
    • AKOS026736357
    • CS-0304277
    • Inchi: 1S/C8H5ClF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H
    • InChI Key: UVQWPRFEOFCDLY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(C(F)F)=O)=CC=1

Computed Properties

  • Exact Mass: 189.9996988g/mol
  • Monoisotopic Mass: 189.9996988g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.1Ų

1-(4-chlorophenyl)-2,2-difluoroethan-1-one Pricemore >>

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Additional information on 1-(4-chlorophenyl)-2,2-difluoroethan-1-one

Professional Introduction to Compound with CAS No. 655-54-9 and Product Name: 1-(4-chlorophenyl)-2,2-difluoroethan-1-one

1-(4-chlorophenyl)-2,2-difluoroethan-1-one, identified by its CAS number 655-54-9, is a fluorinated ketone derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable intermediate in the synthesis of various biologically active agents. The presence of both chloro and fluoro substituents in its molecular framework imparts distinct reactivity and electronic characteristics, which are leveraged in modern drug discovery efforts.

The structural motif of 1-(4-chlorophenyl)-2,2-difluoroethan-1-one consists of a benzene ring substituted with a chlorine atom at the para position, linked to an ethyl ketone backbone with two fluorine atoms at the alpha carbon. This configuration creates a molecule with potential applications in the development of novel therapeutic agents targeting various disease pathways. The electron-withdrawing nature of the fluoro groups enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions that are crucial in synthetic organic chemistry.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. 1-(4-chlorophenyl)-2,2-difluoroethan-1-one serves as a versatile building block in the construction of more complex scaffolds. For instance, its reactivity allows for facile introduction into heterocyclic systems, which are prevalent in many pharmacologically active molecules. Researchers have utilized this compound to synthesize derivatives with potential applications in oncology, neurology, and anti-inflammatory therapies.

One of the most compelling aspects of 1-(4-chlorophenyl)-2,2-difluoroethan-1-one is its role in the development of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. By incorporating this compound into drug-like molecules, scientists aim to develop selective inhibitors that can modulate kinase activity without affecting other enzymes. Preliminary studies have shown that derivatives derived from 1-(4-chlorophenyl)-2,2-difluoroethan-1-one exhibit promising inhibitory effects on certain kinases, warranting further investigation.

The fluorine atoms in 1-(4-chlorophenyl)-2,2-difluoroethan-1-one also contribute to its stability under various conditions, which is a critical factor in pharmaceutical formulations. Fluorine substitution can enhance lipophilicity and reduce metabolic degradation, thereby improving the bioavailability of drug candidates. This property has been exploited in the design of next-generation antiviral and antibacterial agents where maintaining structural integrity during storage and administration is paramount.

Moreover, the chloro substituent at the para position on the benzene ring introduces additional reactivity that can be exploited in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are fundamental tools in synthetic chemistry for constructing carbon-carbon bonds and are widely used in the assembly of complex molecular architectures. The ability to seamlessly integrate 1-(4-chlorophenyl)-2,2-difluoroethan-1-one into these transformations makes it an indispensable reagent for medicinal chemists.

Recent advancements in computational chemistry have further highlighted the utility of 1-(4-chlorophenyl)-2,2-difluoroethan-1-one as a scaffold for drug discovery. Molecular modeling studies have demonstrated that modifications around this core structure can lead to compounds with enhanced binding affinity to biological targets. By leveraging virtual screening techniques combined with experimental validation, researchers are identifying new leads that may translate into effective therapeutics.

The synthesis of 1-(4-chlorophenyl)-2,2-difluoroethan-1-one itself is an intriguing challenge due to its reactive nature. Traditional synthetic routes involve condensation reactions between appropriately substituted precursors followed by fluorination and chlorination steps. However, recent methodologies have focused on greener and more efficient approaches to achieve these transformations while minimizing waste and maximizing yield.

In conclusion,1-(4-chlorophenyl)-2,2-difluoroethan-1-one (CAS No. 655-54-9) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for constructing biologically active compounds targeting various diseases. As our understanding of fluorinated chemistry evolves, this compound will continue to play a pivotal role in the discovery and development of novel therapeutic agents.

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